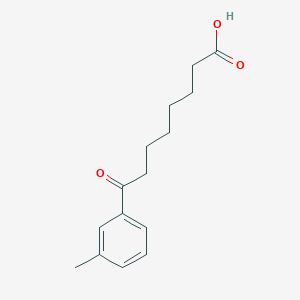

8-(3-Methylphenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(3-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUFJJWHFKLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645287 | |

| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-42-9 | |

| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated fundamental properties with data from closely related analogs to offer a comparative landscape. Furthermore, it details standardized, generic experimental protocols for the determination of key physicochemical parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been calculated and are presented below. These values serve as a baseline for experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | Calculated |

| Molecular Weight | 248.32 g/mol | Calculated[1] |

| IUPAC Name | This compound | N/A |

Comparative Physicochemical Data of Analogs

To provide context for the properties of this compound, the following table summarizes available data for structurally similar compounds. These analogs offer insights into the likely properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | XLogP3 | Reference |

| 8-(2-Methylphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₃ | 248.32 | Not Specified | Not Specified | [1] |

| 8-(4-Methylphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₃ | 248.32 | Not Specified | Not Specified | [2] |

| 8-(3-Methoxyphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₄ | 264.32 | White solid | Not Specified | |

| 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C₁₅H₁₉BrO₃ | 327.21 | Not Specified | 3.9 | [3] |

XLogP3 is a computationally predicted octanol-water partition coefficient, indicating lipophilicity. Higher values suggest greater lipid solubility.

Experimental Protocols

As direct experimental methodologies for this compound are not publicly available, this section details standardized protocols for determining the key physicochemical properties of a solid organic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).[4]

Aqueous Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a manual burette are used. The solution is typically stirred continuously and maintained under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized ([HA] = [A⁻]).[5] This can be calculated using the first derivative of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the standard measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing them vigorously and then allowing the phases to separate.

-

Procedure:

-

A small, known amount of the compound is dissolved in the aqueous phase.

-

A known volume of the pre-saturated n-octanol is added.

-

The mixture is sealed in a vessel and agitated until partitioning equilibrium is achieved (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification: The concentration of the compound in both the aqueous and the n-octanol phases is accurately measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[6][7]

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 8-(2-METHYLPHENYL)-8-OXOOCTANOIC ACID | 898765-36-1 [chemicalbook.com]

- 2. 35333-11-0|8-(4-Methylphenyl)-8-oxooctanoic acid|BLD Pharm [bldpharm.com]

- 3. 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C15H19BrO3 | CID 24727004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Methylphenyl)-8-oxooctanoic acid, with the CAS Number 898765-42-9, is a keto-acid of interest in various chemical and pharmaceutical research domains. Its structure, featuring a substituted aromatic ring linked to a long-chain carboxylic acid, makes it a potential building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the well-established Friedel-Crafts acylation reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and characterization of this molecule.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of m-toluene with an activated derivative of octanedioic acid (suberic acid).[1][2] This electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between the aromatic ring of m-toluene and the acyl group derived from octanedioic acid.

The overall reaction proceeds in two key stages:

-

Activation of Octanedioic Acid: The dicarboxylic acid is first converted into a more reactive acylating agent, typically the diacyl chloride (octanedioyl chloride or suberoyl chloride). This is commonly achieved by reacting octanedioic acid with thionyl chloride (SOCl₂).[3]

-

Friedel-Crafts Acylation: The activated acylating agent then reacts with m-toluene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5][6] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich m-toluene ring. The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the acylation predominantly occurs at the para-position relative to the methyl group. In the case of m-toluene, this leads to substitution at the 4- and 6-positions. The reaction with the mono-acyl chloride of the diacid results in the desired product.

A general schematic of the synthesis is presented below:

References

An In-depth Technical Guide to 8-(3-Methylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-(3-Methylphenyl)-8-oxooctanoic acid, focusing on its chemical identifiers, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Data and Identifiers

| Identifier | Value | Source |

| CAS Number | 898765-42-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₂₀O₃ | N/A |

| Molecular Weight | 248.32 g/mol | N/A |

| PubChem CID | 24726900 | National Center for Biotechnology Information |

| InChI | Not Available | N/A |

| InChIKey | Not Available | N/A |

| Canonical SMILES | Not Available | N/A |

Experimental Protocols: Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with a derivative of suberic acid, such as suberoyl chloride or suberic anhydride. The following protocol details a plausible synthetic route.

Materials and Equipment:

-

Toluene

-

Suberoyl chloride (or Suberic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent).

-

Add dry dichloromethane to the flask to create a slurry.

-

Cool the flask to 0°C using an ice bath.

Step 2: Formation of the Acylium Ion

-

Dissolve suberoyl chloride (1 molar equivalent) in dry dichloromethane in the addition funnel.

-

Add the suberoyl chloride solution dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the temperature at 0°C. This will form the acylium ion electrophile.

Step 3: Friedel-Crafts Acylation

-

In a separate flask, dissolve toluene (1 to 1.2 molar equivalents) in dry dichloromethane.

-

Slowly add the toluene solution to the reaction mixture containing the acylium ion. The reaction is exothermic, and the temperature should be carefully controlled, not exceeding 5-10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 4: Quenching and Work-up

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.

Step 5: Hydrolysis of the Acyl Chloride (if suberoyl chloride was used)

-

If the second acyl chloride group of suberoyl chloride has not hydrolyzed during the acidic work-up, the resulting intermediate will be an acid chloride.

-

To hydrolyze this, stir the organic layer with a dilute sodium hydroxide solution until the hydrolysis is complete (monitored by TLC or IR spectroscopy).

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude this compound.

Step 6: Purification

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.

-

Dry the purified product under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

The Enigmatic Profile of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Scarcity of Biological Activity Data

Despite its defined chemical structure, 8-(3-Methylphenyl)-8-oxooctanoic acid remains a molecule of largely uncharted biological significance. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research into its potential pharmacological effects. While the broader class of aryl-substituted long-chain carboxylic acids has been a source of bioactive compounds, this specific derivative appears to be unexplored territory for researchers in drug discovery and development.

Currently, information on this compound is predominantly confined to chemical supplier catalogs and compound databases. These sources confirm its chemical identity, including its molecular formula (C15H20O3) and molecular weight, but offer no data on its biological activities, mechanism of action, or potential therapeutic applications.

The absence of peer-reviewed studies means there is no quantitative data, such as IC50 or EC50 values, to summarize. Consequently, detailed experimental protocols for assessing its biological effects have not been published. Furthermore, without an established biological target or pathway, the creation of signaling pathway diagrams would be purely speculative and scientifically unfounded.

A Landscape of Related Compounds

While direct information is wanting, the chemical structure of this compound shares features with other classes of compounds that have demonstrated biological activities. For instance, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Similarly, other long-chain fatty acid analogues have been investigated for a range of activities, including antimicrobial and anticancer effects.[2][3][4] However, it is crucial to emphasize that structural similarity does not guarantee a shared biological function.

Future Directions

The dearth of information on this compound presents a clear opportunity for novel research. Initial exploratory studies could involve broad-spectrum screening against a variety of cell lines and molecular targets to identify any potential areas of bioactivity. Should any promising "hits" be identified, further focused investigations could then be pursued to elucidate the mechanism of action and potential for therapeutic development.

Until such studies are conducted and their results published, any discussion of the biological activities of this compound remains speculative. The scientific community awaits the first reports that will begin to sketch the biological profile of this currently enigmatic compound.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Literature review on aryl octanoic acid derivatives

An In-depth Technical Guide to Aryl Octanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Arylalkanoic acids represent a cornerstone in medicinal chemistry, encompassing a vast number of therapeutic agents. The most prominent members belong to the nonsteroidal anti-inflammatory drugs (NSAIDs), such as the arylpropionic acids ibuprofen and naproxen. The biological activity of these molecules is largely attributed to their acidic functional group—typically a carboxylic acid—which is crucial for interacting with biological targets, and an aromatic moiety.[1][2] The carboxylic acid group, due to its acidity and ability to form strong electrostatic and hydrogen bonds, is often a key part of the pharmacophore for many drugs, including NSAIDs, antibiotics, and statins.[1]

While shorter alkyl chain derivatives (acetic and propionic acids) are well-studied, there is growing interest in the role of the alkyl chain length in modulating pharmacological properties. Research indicates that lengthening the carbon chain substituent can enhance binding to proteins like human serum albumin, a key factor in drug distribution and pharmacokinetics.[3] Furthermore, studies on related long-chain molecules, such as fatty alcohols, have shown that an eight-carbon (octyl) chain is often within the optimal range for significant biological effects, including antimicrobial activity.[4]

This review focuses on the under-explored subclass of aryl octanoic acid derivatives. Interest in this specific eight-carbon chain length is further bolstered by recent findings that octanoic acid itself can exert potent anti-inflammatory effects through pathways distinct from classical NSAIDs, such as the PPARγ/STAT-1/MyD88 signaling cascade.[5] This suggests that aryl octanoic acid derivatives could possess a unique, possibly dual, mechanism of action.

This technical guide aims to synthesize the available literature on the synthesis and biological activities of aryl octanoic acid derivatives and related long-chain analogues. We will provide a detailed overview of synthetic protocols, summarize quantitative biological data, and map key signaling pathways to guide future research and development in this promising area.

Synthesis of Aryl Alkanoic Acids

The synthesis of aryl alkanoic acids can be achieved through various methods. A common and straightforward approach involves the condensation of an aromatic halide with a suitable amino-functionalized alkanoic acid. This method provides a versatile route to a diverse range of derivatives.

Caption: General workflow for the synthesis of aryl alkanoic acids via condensation.

Key Experimental Protocol: General Synthesis

The following protocol is adapted from a general procedure for synthesizing aryl alkanoic acid derivatives via condensation.[6]

-

Reactant Preparation : In a round-bottom flask, combine the aromatic halide (0.01 mol) and 4-aminobenzoic acid (0.01 mol, 1.371 g).

-

Solvent Addition : Add 25 mL of glacial acetic acid to the flask to serve as the solvent and catalyst.

-

Reflux : Heat the mixture under reflux for approximately 6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as hexane:acetic acid:ethanol (65:5:30).

-

Precipitation : After the reaction is complete, pour the warm reaction mixture onto crushed ice while stirring continuously. This will cause the product to precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification : Dry the crude product in a vacuum oven. Recrystallize the solid from absolute ethanol to obtain the pure aryl alkanoic acid derivative.

-

Characterization : Determine the yield and melting point of the final product. Confirm the structure using analytical techniques such as UV-Vis, FTIR, and ¹H NMR spectroscopy.[6]

Biological Activities and Therapeutic Potential

While specific data on aryl octanoic acids are limited, studies on the broader class of aryl alkanoic acids and long-chain fatty acids provide strong indications of their potential therapeutic applications, particularly as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Long-chain fatty acids and their derivatives are known to possess antimicrobial properties.[4] Research on a series of aryl alkanoic acids synthesized from 4-aminobenzoic acid has demonstrated their potential as antibacterial and antifungal agents.[6] The activity of these compounds was evaluated using the agar well diffusion method against a panel of pathogenic microbes.

The following table summarizes the in vitro antimicrobial activity of synthesized aryl alkanoic acid derivatives, measured as the zone of inhibition.

| Compound ID | Aryl Substituent (Ar) | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) |

| IIIa | 2,4-Dinitrophenyl | 17 | 15 | 16 | 15 | 16 | 12 |

| IIIe | 4-Aminophenyl | 16 | 16 | 15 | 14 | 12 | 11 |

| IIIh | 4-Acetylbenzoyl | 17 | 15 | 14 | 14 | 13 | 12 |

| IIIi | 4-Tolylsulfonyl | 18 | 16 | 15 | 15 | 16 | 13 |

| Amikacin | (Standard) | 22 | 20 | 21 | 20 | - | - |

| Fluconazole | (Standard) | - | - | - | - | 20 | 18 |

| Data sourced from Nagalakshmi G. et al., 2012.[6] The compounds tested are derivatives of 4-aminobenzoic acid, not octanoic acid, but demonstrate the antimicrobial potential of the aryl alkanoic acid scaffold. |

This protocol outlines the method used to obtain the quantitative data presented above.[6]

-

Media Preparation : Prepare Nutrient Agar for bacterial cultures and Sabouraud Dextrose Agar for fungal cultures and sterilize by autoclaving.

-

Culture Inoculation : Aseptically pour the sterile media into petri dishes and allow them to solidify. Inoculate the plates with standardized microbial suspensions (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Well Preparation : Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application : Add a standard concentration (e.g., 100 µg/mL) of the test compounds dissolved in a suitable solvent (like DMSO) to the wells. Also, add positive controls (e.g., Amikacin for bacteria, Fluconazole for fungi) and a solvent control.

-

Incubation : Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Collection : Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity

The primary mechanism of action for most arylalkanoic NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7] It is highly probable that aryl octanoic acid derivatives would also exhibit this activity.

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octanoic Acid-rich Enteral Nutrition Alleviated Acute Liver Injury Through PPARγ/STAT-1/ MyD88 Pathway in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 8-(3-Methylphenyl)-8-oxooctanoic Acid: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Methylphenyl)-8-oxooctanoic acid, a long-chain ketoacid. Due to the limited publicly available information on the discovery and history of this specific molecule, this document focuses on a prospective analysis for researchers. It outlines a detailed, plausible synthetic route via Friedel-Crafts acylation, proposes methods for its purification and characterization, and discusses its potential biological relevance based on its structural similarity to endogenous signaling molecules. This guide is intended to serve as a foundational resource for scientists interested in the synthesis and evaluation of this and similar compounds.

Introduction

The structural motifs of a long-chain fatty acid and an aromatic ketone suggest potential interactions with biological systems. Long-chain fatty acids are crucial players in cellular signaling, energy metabolism, and membrane structure. The introduction of a keto group and a phenyl ring could modulate these properties, potentially leading to novel pharmacological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | Calculated |

| Molecular Weight | 248.32 g/mol | Calculated |

| CAS Number | 898765-42-9 | Public Databases |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water (predicted) | --- |

| pKa | ~4.5-5.0 (for the carboxylic acid, predicted) | --- |

| LogP | ~4.0-4.5 (predicted) | --- |

Proposed Synthesis

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with a derivative of suberic acid (octanedioic acid).

Synthetic Workflow

The proposed synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocol

Step 1: Preparation of Suberoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add suberic acid (1 equivalent).

-

Slowly add thionyl chloride (2.2 equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude suberoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0-5°C in an ice bath.

-

Dissolve the suberoyl chloride (1 equivalent) in the same dry, inert solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add m-xylene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Once the addition of m-xylene is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted suberic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the 3-methylphenyl group, the methyl protons, the aliphatic chain protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR will display signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound and to confirm its molecular formula through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structure as a long-chain fatty acid analogue suggests several potential areas for investigation.

Hypothetical Signaling Pathway

Many fatty acids and their derivatives act as signaling molecules by activating specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.

Areas for Investigation

-

Anti-inflammatory Effects: Long-chain fatty acids and their metabolites are known to modulate inflammatory pathways. This compound could be screened for its ability to inhibit key inflammatory enzymes or cytokine production.

-

Metabolic Regulation: Given its structural similarity to fatty acids, it may influence metabolic pathways regulated by PPARs or other nuclear receptors involved in lipid and glucose homeostasis.

-

Antimicrobial Activity: Some fatty acids possess antimicrobial properties. The unique structure of this compound may confer activity against various bacterial or fungal strains.

Conclusion

This compound represents an under-investigated molecule with potential for novel biological activities. This technical guide provides a robust framework for its synthesis, purification, and characterization. The proposed areas of biological investigation, along with the hypothetical signaling pathway, offer a starting point for researchers to explore the pharmacological potential of this and related long-chain ketoacids. Future studies are warranted to elucidate the specific biological functions and potential therapeutic applications of this compound.

Predicted Therapeutic Targets for 8-(3-Methylphenyl)-8-oxooctanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted therapeutic targets for the novel compound, 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the absence of direct experimental data on its biological activity, this guide synthesizes information from structurally related molecules and employs in silico predictive approaches to hypothesize potential mechanisms of action and molecular targets. The primary aim is to furnish a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols for target validation and outlining potential therapeutic applications. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic compound characterized by an eight-carbon aliphatic chain with a terminal carboxylic acid and a ketone group at the eighth position, attached to a 3-methylphenyl ring. Its structure, combining features of a medium-chain fatty acid and an aromatic moiety, suggests a potential for interaction with a variety of biological targets. The lipophilic nature of the molecule, inferred from its structure, likely facilitates its passage across cellular membranes.

Chemical and Physical Properties

While experimental data for the title compound is scarce, properties of structurally similar compounds are available and can be used for initial assessment.

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₁₅H₂₀O₃ | N/A |

| Molecular Weight | 248.32 g/mol | N/A |

| XLogP3 | ~4.0 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

Predicted Therapeutic Targets and Mechanisms of Action

Based on the structural characteristics of this compound and the known biological activities of similar molecules, several potential therapeutic targets are proposed. These hypotheses are grounded in the compound's resemblance to endogenous fatty acids and other pharmacologically active phenylalkanoic acid derivatives.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Fatty acids and their derivatives are natural ligands for PPARs. The octanoic acid backbone of the query compound suggests it may act as a ligand for one or more PPAR isoforms (α, γ, δ).

-

Hypothesized Mechanism: Binding of this compound to a PPAR isoform would lead to the recruitment of co-activator proteins and the subsequent regulation of target gene expression. This could modulate pathways involved in fatty acid oxidation, glucose uptake, and inflammatory responses.

Figure 1: Hypothesized PPAR signaling pathway for this compound.

G-Protein Coupled Receptors (GPCRs) for Fatty Acids

Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids, playing roles in insulin secretion, inflammation, and gut hormone release. The presence of the phenyl ring in this compound could confer selectivity and potency for these receptors.

-

Hypothesized Mechanism: Activation of FFAR1 in pancreatic β-cells could potentiate glucose-stimulated insulin secretion. Activation of FFAR4 in macrophages and adipocytes could lead to anti-inflammatory effects by inhibiting NF-κB signaling.

Enzymes of Eicosanoid and Fatty Acid Metabolism

The structural similarity to fatty acids suggests that the compound could be a substrate or inhibitor of enzymes involved in their metabolism.

-

Cyclooxygenases (COX-1 and COX-2): Phenylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1] It is plausible that this compound could exhibit similar inhibitory activity.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to analgesic and anti-inflammatory effects. The long carbon chain and aromatic ring are features found in some FAAH inhibitors.

-

Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids. The compound could potentially compete with endogenous fatty acids for these enzymes, thereby affecting cellular lipid metabolism.

Experimental Protocols for Target Validation

The following section details experimental protocols to investigate the predicted therapeutic targets of this compound.

General Experimental Workflow

Figure 2: General experimental workflow for target validation and drug development.

PPAR Activation Assays

Objective: To determine if this compound can bind to and activate PPAR isoforms.

Methodology: Luciferase Reporter Assay

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently co-transfected with a PPAR expression vector (e.g., pCMX-hPPARα, γ, or δ), a luciferase reporter plasmid containing a PPRE (e.g., pGL4.24[luc2/PPRE/Hygro]), and a Renilla luciferase control vector (for normalization).

-

Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for another 24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for PPAR activation.

GPCR Activation Assays

Objective: To assess the agonist or antagonist activity of the compound on fatty acid-sensing GPCRs.

Methodology: Calcium Mobilization Assay

-

Cell Lines: Use stable cell lines expressing FFAR1 or FFAR4 (e.g., CHO-K1 or HEK293).

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: The compound is added at various concentrations to the cells in a microplate format.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to determine the EC₅₀ for receptor activation.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of the compound on COX-1, COX-2, and FAAH.

Methodology: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Assay Principle: This assay measures the peroxidase activity of COX enzymes.

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

-

Procedure: The compound is pre-incubated with the enzyme. The reaction is initiated by adding arachidonic acid.

-

Detection: The fluorescence generated by the probe is measured over time.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined from the dose-response curve.

Methodology: FAAH Inhibition Assay

-

Enzyme Source: Recombinant human FAAH or rat liver microsomes.

-

Substrate: A fluorogenic FAAH substrate (e.g., anandamide analog).

-

Procedure: The compound is incubated with the enzyme and substrate.

-

Detection: The increase in fluorescence due to substrate cleavage is measured.

-

Data Analysis: IC₅₀ values are calculated from the inhibition curves.

Summary of Predicted Targets and Potential Therapeutic Indications

The table below summarizes the predicted targets for this compound and the potential therapeutic areas that could be explored if these predictions are validated.

| Predicted Target | Potential Therapeutic Indication | Rationale |

| PPARα/γ/δ | Type 2 Diabetes, Dyslipidemia, Non-alcoholic Steatohepatitis (NASH), Inflammation | Modulation of lipid and glucose metabolism, and anti-inflammatory effects. |

| FFAR1 (GPR40) | Type 2 Diabetes | Potentiation of glucose-stimulated insulin secretion. |

| FFAR4 (GPR120) | Type 2 Diabetes, Obesity, Inflammatory Bowel Disease | Anti-inflammatory effects and improved glucose homeostasis. |

| COX-1/COX-2 | Pain and Inflammation | Inhibition of prostaglandin synthesis, similar to NSAIDs.[1] |

| FAAH | Neuropathic Pain, Anxiety | Enhancement of endocannabinoid signaling. |

Conclusion

This compound represents a novel chemical entity with the potential to interact with multiple therapeutic targets, primarily within the realms of metabolic and inflammatory diseases. The predictions outlined in this guide are based on established structure-activity relationships of similar molecules and provide a rational starting point for the pharmacological investigation of this compound. The detailed experimental protocols offer a clear path for validating these hypotheses and elucidating the compound's mechanism of action. Further in-depth studies, including in vivo efficacy models, will be crucial in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 8-(3-methylphenyl)-8-oxooctanoic acid and its analogs, compounds of interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, presents quantitative data for related structures, and outlines potential biological activities and associated signaling pathways.

Introduction

Aryl alkanoic acids are a significant class of molecules in pharmaceutical research, exhibiting a wide range of biological activities. Among these, 8-aryl-8-oxooctanoic acids are of particular interest due to their structural similarity to naturally occurring fatty acids and their potential to interact with various biological targets. This guide focuses on the synthesis of the 3-methylphenyl analog, a specific derivative with potential for development as a therapeutic agent. The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic substrates.

Synthetic Methodologies

The principal method for synthesizing this compound is the Friedel-Crafts acylation of toluene with a suitable derivative of suberic acid (octanedioic acid). The reaction involves the electrophilic substitution of a hydrogen atom on the toluene ring with an acyl group derived from suberic acid.

Key Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic organic reaction that utilizes a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a reactive acylium ion from an acyl halide or anhydride.[1] This electrophile then attacks the electron-rich aromatic ring of toluene.

Reaction Scheme:

Due to the directing effect of the methyl group on the toluene ring, this reaction is expected to yield a mixture of ortho, meta, and para isomers. However, in Friedel-Crafts acylation, the para-substituted product is typically the major isomer due to steric hindrance at the ortho positions.[2]

Experimental Protocol: Synthesis of this compound

The following is a detailed, generalized protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Toluene

-

Suberoyl chloride (or suberic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of suberoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: Add toluene (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2 M). This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Yield | Reference |

| This compound | C₁₅H₂₀O₃ | 248.32 | N/A | Not Reported | - |

| 8-(2-Methylphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₃ | 248.32 | 898765-36-1 | Not Reported | [3] |

| 8-(4-Methylphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₃ | 248.32 | 35333-11-0 | Not Reported | [4] |

| 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C₁₅H₁₉BrO₃ | 327.21 | 898767-40-3 | Not Reported | [5] |

| 8-(3-Methoxyphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₄ | 264.32 | 898765-63-4 | Not Reported |

Note: The yields for Friedel-Crafts acylations can vary widely depending on the specific substrates, reaction conditions, and purification methods.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, other 8-oxo-octanoic acid derivatives have demonstrated anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6] The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential signaling pathway through which this compound and its analogs may exert their anti-inflammatory effects.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8-(2-METHYLPHENYL)-8-OXOOCTANOIC ACID | 898765-36-1 [chemicalbook.com]

- 4. 35333-11-0|8-(4-Methylphenyl)-8-oxooctanoic acid|BLD Pharm [bldpharm.com]

- 5. 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C15H19BrO3 | CID 24727004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 8-(3-Methylphenyl)-8-oxooctanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a hypothesized mechanism of action for 8-(3-Methylphenyl)-8-oxooctanoic acid. As of the latest literature review, no specific biological activity or mechanism of action has been published for this compound. The subsequent data, experimental protocols, and proposed pathways are theoretical constructs designed to illustrate a plausible scientific investigation based on the structural characteristics of the molecule and the known activities of structurally related compounds.

Introduction

This compound is a novel small molecule with a chemical structure that suggests potential interactions with key metabolic and signaling pathways. The molecule incorporates an eight-carbon fatty acid chain, a ketone group at the C8 position, and a 3-methylphenyl moiety. This unique combination of a lipophilic carbon chain and an aromatic ketone head group presents the possibility of interaction with enzymes that have hydrophobic binding pockets and recognize aryl keto-acid substrates. Based on these structural features, we hypothesize that this compound acts as a modulator of cellular metabolism, specifically as an inhibitor of Isocitrate Dehydrogenase 2 (IDH2).

IDH2 is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. The production of α-KG is vital for various cellular processes, including nitrogen metabolism and the regulation of epigenetic modifications, while NADPH is a key cellular antioxidant. Inhibition of IDH2 could therefore have significant downstream effects on cellular redox balance and epigenetic regulation.

Hypothesized Mechanism of Action: Inhibition of Isocitrate Dehydrogenase 2 (IDH2)

We propose that this compound acts as a non-competitive inhibitor of IDH2. The hypothesized mechanism involves the binding of the compound to an allosteric site on the IDH2 enzyme, distinct from the active site where isocitrate binds. This allosteric binding is proposed to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate.

The 3-methylphenyl group is hypothesized to anchor the molecule within a hydrophobic pocket of the allosteric site, while the octanoic acid chain provides additional hydrophobic interactions. The 8-oxo group may form hydrogen bonds with residues in the binding pocket, stabilizing the interaction. This mode of inhibition would lead to a decrease in the Vmax of the enzymatic reaction, with no significant change in the Km for the substrate, isocitrate.

The inhibition of IDH2 by this compound would lead to a cascade of downstream cellular effects. A reduction in α-ketoglutarate levels would impact the activity of α-KG-dependent dioxygenases, including histone and DNA demethylases, potentially leading to epigenetic alterations. Concurrently, the decreased production of NADPH would compromise the cell's antioxidant capacity, making it more susceptible to oxidative stress.

Figure 1. Hypothesized signaling pathway of this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data that would be generated to support the proposed mechanism of action.

Table 1: In Vitro IDH2 Enzyme Inhibition Assay

| Parameter | Value |

| IC50 | 2.5 µM |

| Ki | 1.8 µM |

| Mode of Inhibition | Non-competitive |

Table 2: Kinetic Parameters of IDH2 in the Presence of Inhibitor

| Substrate (Isocitrate) | Vmax (µmol/min/mg) | Km (µM) |

| No Inhibitor | 150 | 25 |

| 2.5 µM Inhibitor | 75 | 26 |

| 5.0 µM Inhibitor | 38 | 25 |

Table 3: Cellular Effects in HEK293T Cells (24h treatment)

| Concentration of Inhibitor | Intracellular α-KG (nmol/mg protein) | Intracellular NADPH/NADP+ Ratio |

| 0 µM (Vehicle) | 10.2 ± 0.8 | 5.6 ± 0.4 |

| 2.5 µM | 6.1 ± 0.5 | 3.2 ± 0.3 |

| 5.0 µM | 3.5 ± 0.4 | 1.8 ± 0.2 |

Experimental Protocols (Hypothetical)

Objective: To determine the IC50 and mode of inhibition of this compound on recombinant human IDH2.

Materials:

-

Recombinant human IDH2 enzyme

-

Isocitrate (substrate)

-

NADP+

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl2)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare a serial dilution of 8-(3--Methylphenyl)-8-oxooctanoic acid in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of NADP+ (final concentration 1 mM), and 10 µL of the inhibitor at various concentrations.

-

Add 10 µL of recombinant IDH2 enzyme (final concentration 10 nM) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of isocitrate (final concentration 25 µM).

-

Measure the increase in NADPH fluorescence (Ex/Em = 340/460 nm) every minute for 30 minutes.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

For kinetic studies, vary the concentration of isocitrate in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.

Objective: To confirm direct target engagement of this compound with IDH2 in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

Lysis buffer (PBS with protease inhibitors)

-

Anti-IDH2 antibody

-

Western blotting reagents and equipment

Procedure:

-

Treat HEK293T cells with either vehicle (DMSO) or 10 µM of this compound for 4 hours.

-

Harvest and lyse the cells.

-

Aliquot the cell lysates and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant and analyze the amount of soluble IDH2 by Western blotting.

-

Plot the amount of soluble IDH2 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates direct binding.

Figure 2. Conceptual experimental workflow for validating the hypothesized mechanism.

Conclusion

The structural characteristics of this compound provide a rational basis for hypothesizing its role as a modulator of cellular metabolism. The proposed mechanism of non-competitive inhibition of IDH2 offers a testable framework for future research. The outlined experimental protocols provide a clear path to validate this hypothesis, from initial in vitro enzyme inhibition studies to confirmation of target engagement and characterization of downstream cellular effects. If validated, this compound could represent a novel chemical probe for studying the roles of IDH2 in health and disease, and a potential starting point for the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid. The synthesis is based on the Friedel-Crafts acylation of toluene with suberic anhydride, a method widely used for the preparation of aryl keto-acids.[1][2] This reaction typically yields a mixture of isomers, with the para-substituted product being the major isomer due to steric effects.[3] The desired meta-isomer, this compound, will be present in the product mixture and would require separation and purification. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Aryl keto-acids are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[4] The Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation required to produce these compounds.[2] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

This protocol details the synthesis of this compound via the acylation of toluene with suberic anhydride. It is important to note that this reaction will produce a mixture of ortho, meta, and para isomers, with the para isomer being the predominant product.[3] Subsequent purification steps, such as column chromatography or fractional crystallization, would be necessary to isolate the desired 3-methylphenyl isomer.

Overall Reaction Scheme

The synthesis proceeds in two main stages: the formation of suberic anhydride from suberic acid, followed by the Friedel-Crafts acylation of toluene with the anhydride.

Step 1: Synthesis of Suberic Anhydride

Step 2: Friedel-Crafts Acylation of Toluene

Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| Suberic acid | Round-bottom flasks (various sizes) |

| Acetic anhydride | Reflux condenser |

| Toluene | Magnetic stirrer and stir bars |

| Anhydrous aluminum chloride (AlCl₃) | Heating mantle |

| Dichloromethane (DCM) | Ice bath |

| Hydrochloric acid (HCl), concentrated | Separatory funnel |

| Sodium sulfate (Na₂SO₄), anhydrous | Rotary evaporator |

| Ethyl acetate | Beakers and graduated cylinders |

| Hexane | Buchner funnel and filter paper |

| Silica gel for column chromatography | Thin-layer chromatography (TLC) plates and chamber |

Step-by-Step Procedure

Part 1: Synthesis of Suberic Anhydride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add suberic acid (10.0 g, 57.4 mmol) and acetic anhydride (20 mL, 212 mmol).

-

Heat the mixture to reflux (approximately 140°C) and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

-

The resulting crude suberic anhydride can be used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.8 g, 126 mmol) and dry dichloromethane (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude suberic anhydride (from Part 1) in dry toluene (60 mL, 563 mmol).

-

Add the toluene solution of suberic anhydride dropwise to the AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Stir the mixture until the ice has completely melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an isomeric mixture.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the ortho, meta, and para isomers. The desired this compound is expected to be a minor product.

-

Collect the fractions containing the desired product (identified by TLC and subsequent analytical methods like NMR and MS) and concentrate to yield the purified compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Suberic Acid | 10.0 g (57.4 mmol) |

| Acetic Anhydride | 20 mL (212 mmol) |

| Toluene | 60 mL (563 mmol) |

| Aluminum Chloride | 16.8 g (126 mmol) |

| Reaction Conditions | |

| Anhydride Synthesis Temperature | Reflux (~140°C) |

| Anhydride Synthesis Time | 2 hours |

| Acylation Temperature | 0°C to Room Temperature |

| Acylation Time | 4.5 hours |

| Work-up | |

| Quenching Solution | 200 g ice + 50 mL conc. HCl |

| Extraction Solvent | Dichloromethane |

| Expected Product | |

| Product Name | This compound |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Theoretical Yield (based on suberic acid) | 14.25 g |

| Note: Actual yield of the desired meta-isomer will be significantly lower due to the formation of other isomers. |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

The quenching of the reaction mixture with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

-

Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Purification of 8-(3-Methylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 8-(3-Methylphenyl)-8-oxooctanoic acid, a key intermediate in various synthetic pathways. The following methods have been developed to achieve high purity suitable for downstream applications in research and drug development.

Introduction

This compound is an aromatic keto-acid with potential applications in medicinal chemistry and materials science. Its purity is critical for the reliability and reproducibility of subsequent experimental results. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each method can be used individually or in combination to achieve the desired level of purity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Melting Point | 175°C | [1] |

| Boiling Point | 426.5 ± 28.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Storage Conditions | -4°C (short-term), -20°C (long-term) | [1] |

Purification Methods: A Comparative Overview

The choice of purification method will depend on the initial purity of the material and the desired final purity. The following table summarizes the expected outcomes for each technique.

| Purification Method | Typical Purity | Expected Yield | Key Advantages |

| Acid-Base Extraction | >90% | >95% | Removes neutral and basic impurities |

| Recrystallization | >98% | 70-90% | High purity, scalable |

| Column Chromatography | >99% | 60-80% | Highest purity, separates closely related impurities |

Method 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities from a crude sample of this compound. The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution.

Experimental Protocol

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

-

Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the basic solution should be approximately equal to the volume of the organic solvent.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer.

-

Separation: Drain the lower aqueous layer into a clean flask.

-

Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 6 M aqueous solution of hydrochloric acid (HCl) while stirring until the pH of the solution is acidic (pH ~2), as indicated by litmus paper or a pH meter. The protonated this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Figure 1. Workflow for acid-base extraction.

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol

-

Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent system should be identified. For this compound, a mixed solvent system of ethanol and water is often effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again.

-

Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

-

Drying: Dry the purified crystals in a vacuum oven.

Figure 2. Workflow for recrystallization.

Method 3: Purification by Column Chromatography

For achieving the highest purity, especially for removing structurally similar impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol

-

Stationary Phase and Mobile Phase Selection: A common stationary phase is silica gel. The mobile phase (eluent) is a solvent or a mixture of solvents. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds from the column.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Figure 3. Workflow for column chromatography.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The purification methods described provide a comprehensive guide for obtaining high-purity this compound. The choice of method will be dictated by the starting material's purity and the specific requirements of the intended application. For optimal results, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, is often recommended.

References

Application Notes and Protocols for the Characterization of 8-(3-Methylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of 8-(3-Methylphenyl)-8-oxooctanoic acid. This document outlines the key techniques for confirming the identity, purity, and physicochemical properties of this compound, crucial for its application in research and drug development.

Compound Overview

This compound is a keto-fatty acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate characterization is essential to ensure the quality and reliability of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | N/A |

| Molecular Weight | 248.32 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 175 °C[1] | [1] |

Analytical Techniques for Characterization

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic methods to determine its chemical structure and purity, as well as thermal analysis to assess its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

2.1.1. Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.70 - 7.80 | m | 2H |

| Ar-H | 7.30 - 7.40 | m | 2H |

| -CH₂- (α to C=O, ketone) | 2.95 | t | 2H |

| Ar-CH₃ | 2.40 | s | 3H |

| -CH₂- (α to C=O, acid) | 2.35 | t | 2H |

| -CH₂- | 1.60 - 1.75 | m | 4H |

| -CH₂- | 1.30 - 1.45 | m | 4H |

| -COOH | 11.0 - 12.0 | br s | 1H |

2.1.2. Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are provided below.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (ppm) |

| C=O (ketone) | ~200 |

| C=O (acid) | ~180 |

| Aromatic C (quaternary) | ~138, ~137 |

| Aromatic CH | ~134, ~128, ~128, ~126 |

| -CH₂- (α to C=O, ketone) | ~38 |

| -CH₂- (α to C=O, acid) | ~34 |

| -CH₂- | ~29, ~29, ~25, ~24 |

| Ar-CH₃ | ~21 |

2.1.3. Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe filter (if necessary)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a working solution with a concentration of 1-10 µg/mL. [2] * If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter.

-

-

Instrument Setup and Data Acquisition:

-

Set up the mass spectrometer with an electrospray ionization (ESI) source.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable signal.

-